2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

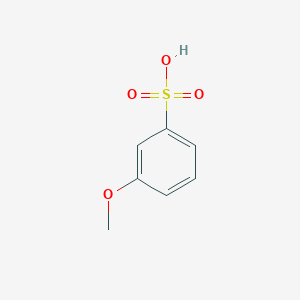

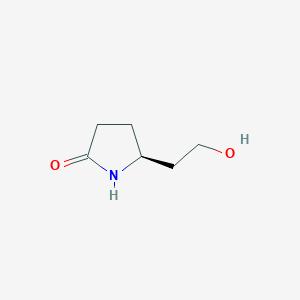

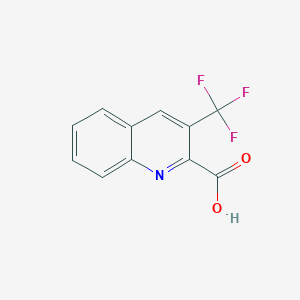

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a chemical compound that has garnered attention in scientific research due to its unique physical and chemical properties. It has a molecular weight of 129.16 g/mol . The IUPAC name for this compound is (5S)-5-(2-hydroxyethyl)-2-pyrrolidinone .

Molecular Structure Analysis

The linear formula of “2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is C6H11NO2 . The InChI code for this compound is 1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 .Physical And Chemical Properties Analysis

“2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)-” is a solid at room temperature . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Biological Importance

Pyrrolones and pyrrolidinones, including the compound , are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, and researchers have synthesized various derivatives of these compounds . They have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .

Antimicrobial Activity

Pyrrolidinone derivatives have shown significant antimicrobial activity . They can be used for the future development of novel compounds active against different infections .

Anticancer Activity

Pyrrolidinone derivatives have been found to inhibit the growth of colon and pancreatic cancer models . They act as cholecystokinin-1 receptor antagonists, making them effective in cancer treatment .

Anti-inflammatory Activity

Pyrrolidinone derivatives exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antidepressant Activity

Pyrrolidinone derivatives have shown antidepressant activity . This suggests their potential use in the treatment of depressive disorders .

Industrial Applications: Acetylene Hydrochlorination

N-Hydroxyethyl-2-Pyrrolidone has been used to improve Cu-Based Catalysts with high performance for Acetylene Hydrochlorination . The acetylene conversion rate of the catalyst reached 89%, and the test conditions were T = 150 °C, GHSV (C2H2) = 90 h−1, V HCl /V C2H2 = 1:1.08 .

Transdermal Penetration Enhancer

N-(2-hydroxyethyl)-2-pyrrolidone (HEP) derivatives have been used as biodegradable transdermal penetration enhancers . The ester linkage in these compounds is readily cleaved by hydrolytic enzymes in plasma and the skin .

Synthesis of Alkaloids and Unusual β-amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . They have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives .

Propiedades

IUPAC Name |

(5S)-5-(2-hydroxyethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPVDPHDTYDBCAI-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479071 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

CAS RN |

808172-50-1 |

Source

|

| Record name | 2-Pyrrolidinone, 5-(2-hydroxyethyl)-, (5S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)